Tromantadine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antiviral Properties and Mechanism of Action

Research explores how Tromantadine inhibits influenza A virus replication. It primarily targets the viral M2 protein, a proton channel located in the viral envelope. By blocking the M2 channel, Tromantadine disrupts the virus's ability to acidify its interior, a crucial step for viral uncoating and replication within the host cell []. Studies using cell cultures and animal models have demonstrated Tromantadine's effectiveness in preventing influenza A viral replication [].

Drug Development and Resistance Studies

Tromantadine's mechanism of action serves as a model for developing new antiviral drugs. Scientists use Tromantadine-resistant viral strains to understand how influenza A viruses develop resistance mutations and identify potential targets for next-generation antiviral medications [].

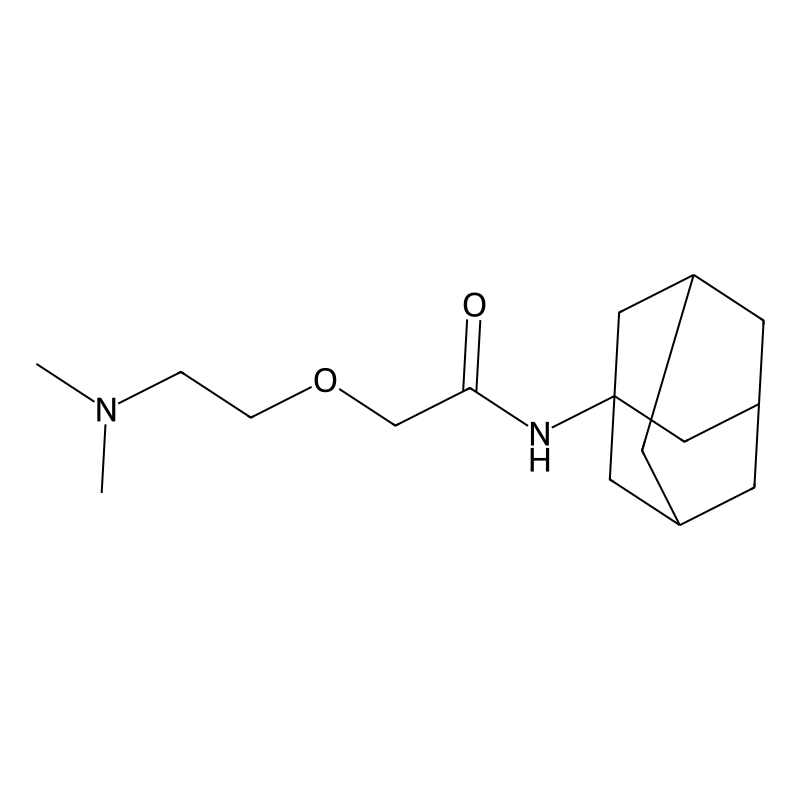

Tromantadine is an antiviral compound primarily used for treating infections caused by the herpes simplex virus and herpes zoster. Marketed under the trade name Viru-Merz, it is available in topical gel form. The chemical structure of Tromantadine is characterized by its formula , with a molar mass of approximately 280.412 g/mol. This compound belongs to the class of secondary carboxylic acid amides, which are organic compounds containing a secondary carboxylic acid amide functional group .

Tromantadine's antiviral activity targets the early stages of the HSV replication cycle. It disrupts the virus's ability to enter host cells by:

- Interfering with viral adsorption: Tromantadine binds to the viral envelope, specifically the glycoproteins, hindering its attachment to host cell membranes [].

- Preventing viral penetration: It alters the fusion process between the viral envelope and the host cell membrane, stopping the virus from entering the cell [].

These actions effectively prevent the virus from establishing an infection within the host cell [].

- Skin irritation: Burning, stinging, or itching at the application site [].

- Headache and dizziness: Less common side effects reported in some cases [].

Tromantadine is not recommended for people with hypersensitivity to the medication [].

Data on Toxicity:

Studies suggest low oral toxicity of Tromantadine []. However, due to its route of administration (topical), data on specific dermal toxicity is limited.

- Inhibition of Viral Replication: It impedes both early and late stages of the herpes virus replication cycle.

- Modification of Host Cell Glycoproteins: By altering glycoprotein properties, Tromantadine prevents viral absorption and penetration into host cells .

- Blocking Viral Fusion: It also inhibits the fusion process necessary for viral entry, thereby preventing uncoating of virions .

Tromantadine exhibits significant antiviral activity against herpes simplex virus types 1 and 2, as well as herpes zoster. Its effectiveness is comparable to that of acyclovir, another well-known antiviral medication. The compound acts by:

- Inhibiting viral DNA polymerase.

- Preventing syncytium formation through interference with cellular processes essential for viral replication .

The limited toxicity to host cells makes it a favorable option for topical applications .

The synthesis of Tromantadine typically involves multiple steps, including:

- Formation of Adamantane Derivatives: Starting from adamantane, various functional groups are introduced to create the core structure.

- Amide Bond Formation: The secondary carboxylic acid amide group is formed through reaction with appropriate amine sources.

- Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and efficacy.

Specific synthetic routes may vary based on the desired purity and yield .

Tromantadine is primarily used in dermatology for:

- Treatment of Herpes Simplex Virus Infections: Effective in managing outbreaks and reducing symptoms.

- Management of Herpes Zoster: Helps alleviate pain and discomfort associated with shingles.

Its topical formulation allows for direct application, minimizing systemic side effects commonly associated with oral antivirals .

Research indicates that Tromantadine may interact with various biological pathways:

- Enhancement of Immune Response: Some studies suggest that it could modulate host immune responses, potentially improving antiviral effects.

- Reduced Inflammation: Tromantadine may also play a role in reducing inflammation associated with viral infections .

Further studies are needed to fully understand its pharmacokinetics and interactions with other medications.

Tromantadine shares structural similarities with several other antiviral compounds derived from adamantane. Here are some notable comparisons:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Amantadine | Adamantane derivative | Influenza treatment | Primarily antiviral against influenza |

| Rimantadine | Adamantane derivative | Influenza treatment | Longer half-life than amantadine |

| Adapromine | Adamantane derivative | Antiviral (less common) | Different mechanism of action |

| Tromantadine | Adamantane derivative | Herpes simplex and zoster treatment | Topical application, lower toxicity |

Tromantadine's uniqueness lies in its specific application against herpes viruses and its favorable safety profile when used topically, distinguishing it from other adamantane derivatives that target different viruses or require systemic administration .

Herpes Simplex Virus Inhibition Mechanisms

Tromantadine demonstrates potent antiviral activity against both herpes simplex virus type 1 and type 2, exhibiting a concentration-dependent inhibitory effect on viral replication [1] [2] [3]. The compound shows remarkable selectivity for herpes viruses, distinguishing it from its structural analog amantadine, which primarily targets influenza viruses [1] [3].

| Treatment Concentration (μg) | Effect on Cytopathic Effect | Virus Inhibition Level | Cell Toxicity |

|---|---|---|---|

| 10-50 | Reduced HSV-induced CPE | Partial | Minimal |

| 100-500 | Inhibited HSV-induced CPE and reduced virus production | Significant | Low |

| 500-1000 | Complete inhibition of virus production | Complete | Low |

The antiviral efficacy of tromantadine demonstrates both time and concentration dependence. Vero and HEp-2 cells tolerate up to 2 mg of tromantadine per 2×10⁶ cells for incubation periods ranging from 24 to 96 hours with minimal morphological changes [1] [3]. Treatment with 10 to 50 micrograms reduces herpes simplex virus-induced cytopathic effects, while concentrations of 100 to 500 micrograms inhibit cytopathic effects and significantly reduce virus production [1] [2]. Complete inhibition of virus production occurs with treatments of 500 micrograms to 1 mg [1] [3].

The mechanism of action reveals that tromantadine inhibits both virion synthesis and viral polypeptide synthesis when added at the time of infection or 4 hours post-infection [1] [2]. This dual inhibitory effect suggests interference with multiple stages of the viral replication cycle, encompassing both early events preceding macromolecular synthesis and late events such as viral assembly or release [1] [3].

Research demonstrates that the antiviral activity is dependent upon viral inoculum size and the timing of compound addition relative to infection [1] [2]. When tromantadine is applied during the 1-hour infection period, it inhibits virus production by more than 99% for one round of viral replication [2] [3]. Notably, treatment for 15 minutes before infection or for a 1-hour period at 4 hours post-infection does not significantly affect herpes simplex virus replication, indicating specific temporal requirements for optimal antiviral efficacy [2] [3].

Virion Adsorption and Penetration Blockade

Tromantadine exerts its antiviral effects through multiple mechanisms that interfere with early stages of viral infection. The compound modifies glycoproteins of host cells, thereby impeding viral absorption and preventing the initial attachment of virions to cellular surfaces [4] [5] [6]. This glycoprotein modification represents a crucial mechanism that blocks the preliminary steps of viral entry.

The compound effectively inhibits viral penetration into host cells, functioning as a barrier to viral invasion beyond the initial attachment phase [4] [5] [7]. Studies demonstrate that tromantadine can be added at any time between 1 and 9 hours post-infection with complete inhibition of syncytium formation, indicating sustained interference with viral spread mechanisms [8].

| Addition Time | Virus Production Inhibition | Duration of Effect | Mechanism Stage |

|---|---|---|---|

| 15 min before infection | No significant effect | None | Pre-attachment |

| During 1-h infection period | >99% inhibition (24h) | 24 hours | Early events |

| 4 h post-infection | >99% inhibition (48h) | 48+ hours | Late events |

The inhibition of virion adsorption occurs through specific interactions with cellular membrane components. Tromantadine raises the bilayer to hexagonal phase transition temperature of synthetic phosphatidylethanolamines and demonstrates less disruptive effects on phospholipid packing compared to other adamantane derivatives [9]. This membrane-stabilizing effect contributes to the prevention of viral fusion events necessary for successful infection.

Research indicates that tromantadine acts additively with neutralizing antibodies in blocking virus spread and cytopathology [10]. This synergistic effect suggests that the compound's mechanism of action complements natural immune responses, potentially enhancing overall antiviral efficacy when used in combination with immunological interventions.

Viral Uncoating Interference Strategies

Tromantadine significantly disrupts viral uncoating processes, representing a critical mechanism of antiviral action. The compound prevents the uncoating of virions, which is essential for the release of viral genetic material into the host cell cytoplasm [4] [5] [7]. This interference occurs after successful viral attachment and penetration, targeting the subsequent steps required for productive infection.

The uncoating inhibition mechanism involves interference with the loss of the viral envelope, a process that normally occurs during fusion with cellular membranes and results in exposure of the viral nucleic acid [5]. By preventing this crucial step, tromantadine effectively blocks the progression of viral infection even after initial cellular invasion.

Studies demonstrate that tromantadine inhibits a late event in herpes simplex virus type 1 replication that appears sensitive to cycloheximide, suggesting involvement of protein synthesis-dependent processes [10]. The reversal of tromantadine's inhibitory effect on syncytium formation requires new protein synthesis, indicating that the compound interferes with cellular processes essential for viral uncoating and subsequent replication [10].

| Cell Line | Viral MOI (pfu/cell) | Minimum Effective Concentration | Inhibition Target | Glycoprotein Processing |

|---|---|---|---|---|

| VERO | 0.01 | >25 μg/ml | Syncytium formation | Affected |

| HEp-2 | Variable | Not specified | Syncytium formation | Affected |

The compound's effect on glycoprotein processing represents a sophisticated mechanism of viral uncoating interference. Research shows that herpes simplex virus glycoproteins gB, gC, and gD are synthesized in the presence of tromantadine and can be detected on the cell surface by immunofluorescence [10]. However, tromantadine most likely inhibits a cellular process required for syncytium formation, such as glycoprotein processing, which occurs after synthesis of the fusion protein but before its expression on the cell surface [10].

This glycoprotein processing interference suggests that tromantadine targets post-translational modifications essential for viral protein maturation and function. The incomplete glycan synthesis of viral glycoproteins important for syncytium formation occurs due to tromantadine treatment, though the compound does not inhibit the initiation of glycosylation [8]. Instead, it affects the completion of glycoprotein processing necessary for functional viral protein expression and subsequent viral uncoating processes.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Pharmacology

MeSH Pharmacological Classification

ATC Code

D06 - Antibiotics and chemotherapeutics for dermatological use

D06B - Chemotherapeutics for topical use

D06BB - Antivirals

D06BB02 - Tromantadine

J - Antiinfectives for systemic use

J05 - Antivirals for systemic use

J05A - Direct acting antivirals

J05AC - Cyclic amines

J05AC03 - Tromantadine